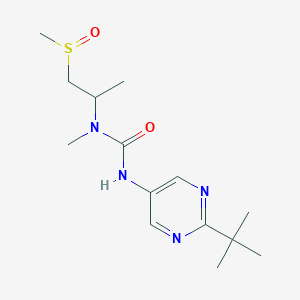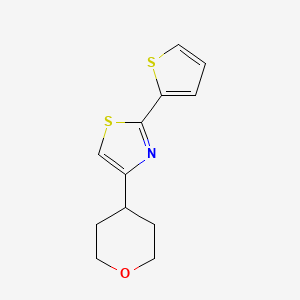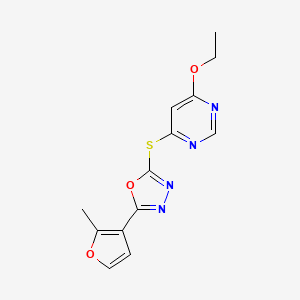![molecular formula C13H20N4O2 B7633110 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)
2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide is not fully understood. However, studies suggest that the compound may interact with specific enzymes or proteins in biological systems, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, the compound has been studied for its potential to modulate the activity of specific enzymes and proteins in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide in lab experiments include its high purity and stability, as well as its potential as a fluorescent probe for the detection of specific biomolecules. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the scientific research of 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide. These include further studies to fully understand its mechanism of action, optimization of the synthesis method to improve yields and minimize impurities, and investigation of its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, the compound can be further studied for its potential as a fluorescent probe for the detection of specific biomolecules in biological systems.
In conclusion, 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide is a chemical compound that has potential applications in various scientific fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to fully understand the compound's potential applications and limitations.
Métodos De Síntesis
The synthesis of 2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide involves the reaction of 4,6-dimethyl-2-aminopyridine with propionyl chloride in the presence of a base. The resulting product is then reacted with N-propylamine to form the final compound. The synthesis method has been optimized to provide high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases. The compound has also been studied for its potential as a fluorescent probe for the detection of specific biomolecules in biological systems.
Propiedades
IUPAC Name |
2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-4-5-14-12(18)8-15-13(19)17-11-7-9(2)6-10(3)16-11/h6-7H,4-5,8H2,1-3H3,(H,14,18)(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOSSOQWWJACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC(=O)NC1=CC(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)


![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)

![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)
![3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)